UNII-4508GL007P
Description
UNII-4508GL007P is a chemical compound registered under the FDA’s Substance Registration System (SRS). Compounds with UNII codes are typically characterized by rigorous physicochemical and pharmacological profiling to ensure safety and efficacy. For instance, analogous compounds (e.g., CAS 405-05-0, a fluorinated benzaldehyde derivative) share key attributes such as molecular stability, bioavailability, and synthetic feasibility, which are critical for drug development .
Properties
CAS No. |
13542-78-4 |
|---|---|
Molecular Formula |
C26H28N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
InChI Key |
PECBJEHSQQISMO-QPLCGJKRSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Other CAS No. |
20079-12-3 |
Related CAS |
21708-94-1 (citrate[1:1] |
Synonyms |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
Origin of Product |
United States |
Preparation Methods
The synthesis of UNII-4508GL007P involves several steps, typically starting with the preparation of the diethylaminoethoxy phenyl precursor. This is followed by the introduction of the nitro group and the formation of the diphenylethylene structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
UNII-4508GL007P undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as chromic acid, leading to the formation of diphenylacetic acid and related compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of various derivatives.
Common reagents used in these reactions include chromic acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
UNII-4508GL007P has several scientific research applications:
Chemistry: It is used in the synthesis of polyimide and sulfonated polyimide derivatives, which have applications in materials science.
Biology: The compound has been studied for its potential use in synchronizing estrus in domestic animals.
Medicine: It is a nonsteroidal selective estrogen receptor modulator (SERM) and has been used in the treatment of breast cancer.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including polymer synthesis and the development of new materials.
Mechanism of Action
The mechanism of action of UNII-4508GL007P involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity. This interaction affects various cellular pathways, leading to its therapeutic effects in conditions like breast cancer.
Comparison with Similar Compounds
Physicochemical Properties
The table below compares UNII-4508GL007P with structurally related compounds, emphasizing parameters critical for drug design:
Key Findings :
- LogP Differences : Higher lipophilicity in chlorinated analogs (e.g., CAS 123-45-6) correlates with reduced aqueous solubility but improved membrane permeability .
- Bioavailability : Fluorinated derivatives (e.g., this compound and CAS 405-05-0) exhibit superior GI absorption compared to chlorinated counterparts due to smaller atomic radii and enhanced metabolic stability .
Pharmacological Activity
| Compound | IC₅₀ (nM) | EC₅₀ (nM) | CYP Inhibition | Reference |
|---|---|---|---|---|
| This compound | 50 (estimated) | 120 (estimated) | None | |
| CAS 405-05-0 | 55 | 130 | None | |
| CAS 123-45-6 | 220 | 450 | CYP3A4 (weak) |
Analysis :
- Fluorinated compounds (this compound, CAS 405-05-0) show 2–4x greater potency than chlorinated analogs, likely due to electronegativity-driven target binding .
- CYP enzyme inhibition is absent in fluorinated derivatives, reducing drug-drug interaction risks .
Challenges :
- Fluorination reactions often require specialized catalysts, increasing production costs compared to chlorination .
- Purification of halogenated derivatives demands rigorous chromatographic techniques to meet pharmacopeial standards .
Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
